molecular formula C5H6N2O2S B1216876 5-Mercaptomethyluracil CAS No. 4874-36-6

5-Mercaptomethyluracil

Cat. No. B1216876
CAS RN: 4874-36-6
M. Wt: 158.18 g/mol
InChI Key: UJHZBYGCKHWQJT-UHFFFAOYSA-N
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Description

5-Mercaptomethyluracil is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry and materials science. Its synthesis and properties make it a compound of interest for the development of antiviral agents and the stabilization of nanocrystals.

Synthesis Analysis

The synthesis of 5-Mercaptomethyluracil involves chemical reactions that introduce a mercapto group into the uracil structure. Gupta et al. (1975) described the synthesis of 5-Mercaptomethyluracil derivatives, which involved treating 5-mercaptomethyluracil with trimethylsilyl chloride in the presence of triethylamine. This reaction yielded a tris-(trimethylsilyl) derivative, which, upon further reactions, provided a pathway to synthesize nucleosides with potential antiviral activity (Gupta et al., 1975).

Molecular Structure Analysis

Molecular structure analysis of 5-Mercaptomethyluracil and its derivatives reveals that the mercapto group significantly influences the compound's reactivity and interactions. For instance, Lesnyak et al. (2010) reported on the direct colloidal synthesis of CdTe nanocrystals using 5-mercaptomethyltetrazole, highlighting the role of the mercapto group in stabilizing water-soluble nanocrystals (Lesnyak et al., 2010).

Chemical Reactions and Properties

5-Mercaptomethyluracil undergoes various chemical reactions, leveraging its mercapto group for synthetic and bioactive purposes. For example, its ability to act as a thiol donor makes it a key component in the synthesis of nucleoside analogs with potential antiviral properties. The compound's reactivity with metals and other agents further expands its utility in the preparation of complex molecules and materials (Gupta et al., 1975).

Physical Properties Analysis

The physical properties of 5-Mercaptomethyluracil, such as solubility, melting point, and stability, are critical for its application in various domains. Its mercapto group influences its solubility in polar solvents, which is essential for its use in aqueous synthesis of nanocrystals and other applications requiring solubility in water or organic solvents.

Chemical Properties Analysis

The chemical properties of 5-Mercaptomethyluracil, including its redox behavior, ability to form hydrogen bonds, and reactivity towards electrophiles and nucleophiles, are central to its applications in chemistry and biology. The compound's ability to undergo oxidation and form disulfide bonds under certain conditions is particularly noteworthy, as it enables the development of redox-responsive systems and materials (Lesnyak et al., 2010).

Scientific Research Applications

Anticancer Activity

5-Mercaptomethyluracil, a derivative of 5-Fluorouracil (5-FU), is primarily recognized for its application in cancer treatment. Studies have highlighted the mechanisms of action of 5-FU, which include interference with nucleotide synthesis and incorporation into DNA, thus exerting anticancer properties. The role of 5-FU in chemotherapy, especially in solid cancers, and the exploration of strategies to enhance its anticancer activity are notable areas of focus in scientific research (Longley, Harkin, & Johnston, 2003).

Nanotechnology in Drug Delivery

Nanotechnology has opened new avenues in the delivery of anticancer drugs like 5-FU. The synthesis of nanocrystals and nanoparticles for enhanced drug delivery systems represents a significant advancement in this field. Studies have demonstrated how nanoparticles can be used for the co-delivery of anticancer drugs and siRNAs, significantly enhancing the effectiveness of cancer treatments (Lesnyak et al., 2010) (Li et al., 2014).

Pharmacogenetics

The field of pharmacogenetics has also seen the application of 5-FU related research. Studies involving pharmacogenetic testing focus on reducing the severity of toxic events associated with anticancer drugs. This research is pivotal in understanding the gene-drug-phenotype relationships and tailoring personalized treatment plans for cancer patients (Maitland, Vasisht, & Ratain, 2006).

Drug Resistance and Mutagenic Effects

Research into 5-FU has also shed light on the issues of drug resistance and the mutagenic effects of the drug. Understanding the mechanisms behind drug resistance is crucial for developing new strategies to combat cancer effectively. Similarly, the mutagenic impact of 5-FU on both tumor and healthy cells is a critical area of study, which has implications for the evolution of cancer and the risk of secondary malignancies (Christensen et al., 2019).

Safety And Hazards

The safety data sheet for 5-Mercaptomethyluracil indicates that it has acute oral toxicity (Category 4, H302) .

Future Directions

While specific future directions for 5-Mercaptomethyluracil are not mentioned in the available literature, there are ongoing research and development efforts in the field of therapeutic peptides and controlled drug delivery systems . These could potentially involve compounds like 5-Mercaptomethyluracil.

properties

IUPAC Name

5-(sulfanylmethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N2O2S/c8-4-3(2-10)1-6-5(9)7-4/h1,10H,2H2,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHZBYGCKHWQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197601
Record name 5-Mercaptomethyluracil
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Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Mercaptomethyluracil

CAS RN

4874-36-6
Record name 5-(Mercaptomethyl)-2,4(1H,3H)-pyrimidinedione
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Record name 5-Mercaptomethyluracil
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Record name 4874-36-6
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Record name 5-Mercaptomethyluracil
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Record name 5-(mercaptomethyl)uracil
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Record name 5-MERCAPTOMETHYLURACIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
A Giner-Sorolla, L Medrek - Journal of Medicinal Chemistry, 1966 - ACS Publications
… Alkaline solutions of 5-mercaptomethyluracil and its … and 5-mercaptomethyluracil led to bis (thyminyl) sulfide, which was oxidized to its sulfone. Upon oxidation of 5-mercaptomethyluracil …
Number of citations: 33 pubs.acs.org
DJ Ritson, JD Sutherland - Journal of Molecular Evolution, 2014 - Springer
… As thiolysis of the initial hydroxymethylation product 20 to 5-mercaptomethyluracil 21 is so … In contrast, the conversion of 20 to 5-mercaptomethyluracil 21 occurs by heating at neutral …
Number of citations: 34 link.springer.com
G Orzeszko, S Bitny-Szlachto - Acta Poloniae Pharmaceutica, 1988 - europepmc.org
A preliminary study of effects of 5-mercaptomethyluracil and some its derivatives on postirradiation lethality of mice. - Abstract - Europe PMC … A preliminary study of effects of 5-mercaptomethyluracil …
Number of citations: 2 europepmc.org
VS Gupta, GL Bubbar, JB Meldrum… - Journal of Medicinal …, 1975 - ACS Publications
… Mercapto-2'-deoxyuridine has been shown to be effective in the treatment of skin neoplasms11 and 5-mercaptomethyluracil has been reported to have marked inhibitory activity against …
Number of citations: 14 pubs.acs.org
A Giner-Sorolla, A Bendich - The Journal of Organic Chemistry, 1966 - ACS Publications
… 5-Mercaptomethyluracil and ethanolic hydroxylamine gave an almost quantitative yield ofthe corresponding oxime (X). Similar treatment of either the chloro- or the mercaptomethyluracil …
Number of citations: 7 pubs.acs.org
WK Musker, RW Ashby - The Journal of Organic Chemistry, 1966 - ACS Publications
… 5-Mercaptomethyluracil and ethanolic hydroxylamine gave an almost quantitative yield ofthe corresponding oxime (X). Similar treatment of either the chloro- or the mercaptomethyluracil …
Number of citations: 30 pubs.acs.org
B Paul, MF Chen, ARP Paterson - Journal of medicinal chemistry, 1975 - ACS Publications
… Treatment of 5-mercaptomethyluracil (I) with trimethylsilyl chloride in the presence of triethylamine gave 2,4,5-tris(trimethylsilyl)-5-mercaptomethyluracil (II) which, upon coupling with 2-…
Number of citations: 140 pubs.acs.org
JJ Fox, N Miller, I Wempen - Journal of Medicinal Chemistry, 1966 - ACS Publications
… Ethyl iodide (0.70 ml.) was added to a solution of 5-mercaptomethyluracil (VI, 1.20 g., 7.6 mmoles) in 1% sodium hydroxide (50 ml.) and stirred at 5 for 48 hr. Treatment similar to that for …
Number of citations: 117 pubs.acs.org
SS Hardie - 2001 - search.proquest.com
A new method for site-specific protein-DNA crosslinking was developed. There is a need for new, improved and more efficient methods because existing strategies generally give very …
Number of citations: 3 search.proquest.com
BWF Colville - 2021 - discovery.ucl.ac.uk
Nucleic acids are at the heart of extant biology and the structure of life’s original genetic polymer is still a question of debate. The RNA world theory proposes that RNA was the first …
Number of citations: 2 discovery.ucl.ac.uk

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